

Spectroscopic Profile of Diethyl Propylmalonate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **diethyl propylmalonate**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for **diethyl propylmalonate**.

Table 1: ¹H NMR Spectroscopic Data for **Diethyl Propylmalonate**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
4.19	Quartet	7.1	4H	O-CH2-CH3
3.32	Triplet	7.4	1H	CH ₂ - CH(COOEt) ₂
1.89	Multiplet	2H	CH ₂ -CH ₂ - CH(COOEt) ₂	
1.35	Sextet	7.4	2H	CH2-CH3 (propyl)
1.25	Triplet	7.1	6H	O-CH2-CH3
0.92	Triplet	7.3	3H	CH3-CH2 (propyl)

Table 2: 13C NMR Spectroscopic Data for **Diethyl Propylmalonate**

Chemical Shift (δ) ppm	Assignment
169.2	C=O
61.3	O-CH₂-CH₃
51.7	CH ₂ -CH(COOEt) ₂
33.8	CH2-CH(COOEt)2
20.2	CH ₂ -CH ₃ (propyl)
14.1	O-CH ₂ -CH ₃
13.8	CH3-CH2 (propyl)

Table 3: IR Spectroscopic Data for **Diethyl Propylmalonate**



Wavenumber (cm ⁻¹)	Intensity	Assignment
2965, 2938, 2876	Strong	C-H stretch (alkane)
1734	Strong	C=O stretch (ester)
1466	Medium	C-H bend (alkane)
1368	Medium	C-H bend (alkane)
1258, 1153, 1032	Strong	C-O stretch (ester)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

- Sample Preparation: A sample of **diethyl propylmalonate** (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), to a volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS). For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and



coupling constants are measured to determine the connectivity of protons on adjacent carbons.

Infrared (IR) Spectroscopy

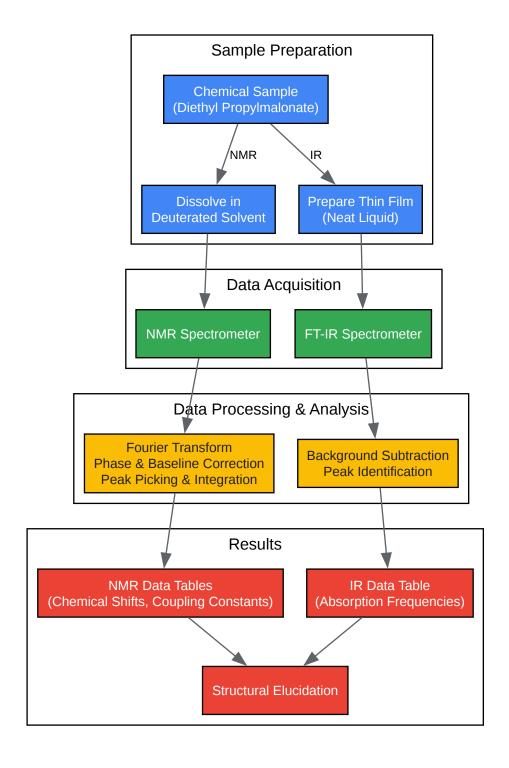
Fourier-Transform Infrared (FT-IR) spectra are recorded to identify the functional groups present in the molecule.

- Sample Preparation (Neat Liquid): As **diethyl propylmalonate** is a liquid, the spectrum is conveniently obtained as a thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to create a uniform thin film.
- Data Acquisition: A background spectrum of the empty spectrometer is recorded to account
 for atmospheric water and carbon dioxide. The sample holder with the prepared salt plates is
 then placed in the spectrometer's beam path, and the sample spectrum is acquired.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum. The resulting spectrum shows the infrared absorption bands corresponding to the vibrational modes of the functional groups in **diethyl** propylmalonate. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical sample like **diethyl propylmalonate**.





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Caption: General workflow for spectroscopic analysis.

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